molecular formula C19H19NO3 B252898 3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252898
M. Wt: 309.4 g/mol
InChI Key: IRQINRJAPSXQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516 and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of GW501516 involves the activation of PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure. This results in increased energy metabolism and improved insulin sensitivity.
Biochemical and Physiological Effects:
GW501516 has been shown to have a variety of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose tolerance, and increased endurance capacity. This compound has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using GW501516 in lab experiments is its ability to activate PPARδ without affecting other PPAR isoforms. This allows for more specific targeting of metabolic pathways. However, one limitation of using GW501516 is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on GW501516, including its potential applications in the treatment of metabolic disorders, cardiovascular disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of GW501516 and its potential for off-target effects.

Synthesis Methods

The synthesis of GW501516 involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with malonic acid in the presence of a base to form a substituted malonic acid derivative. This intermediate is then reacted with 2-bromoacetyl bromide to form the corresponding bromoacetate derivative. The final step involves the reaction of the bromoacetate derivative with indole-2,3-dione to form GW501516.

Scientific Research Applications

GW501516 has been studied for its potential applications in a variety of scientific research areas, including cancer research, metabolic disorders, and cardiovascular disease. This compound has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating metabolism and energy homeostasis.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-2-5-13-8-10-14(11-9-13)17(21)12-19(23)15-6-3-4-7-16(15)20-18(19)22/h3-4,6-11,23H,2,5,12H2,1H3,(H,20,22)

InChI Key

IRQINRJAPSXQQH-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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